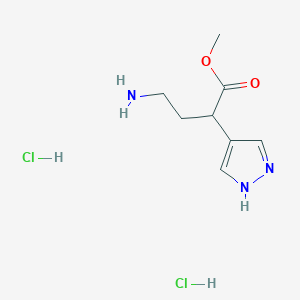

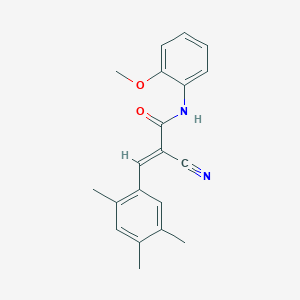

![molecular formula C16H17N5O2S2 B2553460 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034426-86-1](/img/structure/B2553460.png)

3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazine derivatives has been a subject of interest due to their wide range of applications in various fields such as medicine and agriculture. In the study of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, a series of compounds were synthesized and characterized by IR, 1H NMR, LC–MS mass, and C, H, N analyses. These compounds demonstrated significant biological activity against a variety of microorganisms, indicating their potential as antimicrobial agents . Another research presented a one-pot, three-component synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines using microwave irradiation, which is a novel approach to synthesize triazine derivatives efficiently . This method leverages the advantages of microwave irradiation, such as reduced reaction times and improved yields.

Molecular Structure Analysis

The molecular structure of triazine derivatives is crucial for understanding their chemical behavior and potential applications. In one study, two new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were synthesized. The molecular structures were investigated using X-ray crystallography, Hirshfeld, and DFT calculations. The intermolecular interactions, which are essential for the molecular packing, were analyzed and found to be dominated by H...H, N...H, and H...C contacts. The electronic properties and NMR chemical shifts were also predicted using DFT calculations, showing good correlation with experimental data . These findings provide valuable insights into the molecular characteristics of triazine derivatives, which can be used to guide the design of new compounds with desired properties.

Chemical Reactions Analysis

The reactivity of triazine derivatives with other chemical species is an important aspect of their chemical analysis. An anomalous one-pot transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 6-unsubstituted 2,4-diamino-s-triazines was observed when reacted with secondary amines. This reaction yielded triazine derivatives with different amino groups at the 2 and 4 positions selectively, depending on the mixture of amines used . This highlights the potential for diverse chemical reactions involving triazine derivatives, which can lead to a wide range of structurally varied compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The polar nature of the compounds, as indicated by their dipole moments, suggests their potential solubility in polar solvents, which is important for their application in biological systems. The antimicrobial activity screening of the synthesized compounds revealed that they possess significant biological activity, which could be attributed to their chemical structure and the presence of specific functional groups that interact with microbial cells . The molecular structure investigations, including the analysis of intermolecular interactions and electronic properties, provide a comprehensive understanding of how these properties may influence the behavior of triazine derivatives in various environments .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Research has shown that derivatives of the thiazolidinone and triazine classes exhibit significant antimicrobial and antifungal activities. These activities are evaluated against a variety of bacterial and fungal strains, demonstrating the potential of these compounds in developing new antibiotics and antifungal agents. For instance, compounds synthesized from key intermediates containing triazine structures have been tested and found effective against bacteria like Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans and Aspergillus niger (Patel, Patel, Kumari, & Patel, 2012), (Patel, Kumari, & Patel, 2012).

Anticancer Activity

Some synthesized compounds based on the thiazole and triazine frameworks have been evaluated for their anticancer properties, showing potential efficacy against various cancer cell lines. This suggests the possibility of developing new therapeutic agents for cancer treatment based on these chemical structures (Turov, 2020).

Corrosion Inhibition

Derivatives of the discussed compound have also been investigated for their corrosion inhibitory effects. These studies have revealed that certain benzothiazole derivatives exhibit excellent corrosion inhibition properties for steel in acidic environments, indicating the potential for these compounds in industrial applications to protect against corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Eigenschaften

IUPAC Name |

3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S2/c1-9-13(25-10(2)17-9)15(22)20-6-3-11(4-7-20)21-16(23)14-12(18-19-21)5-8-24-14/h5,8,11H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYIFIASQSFJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

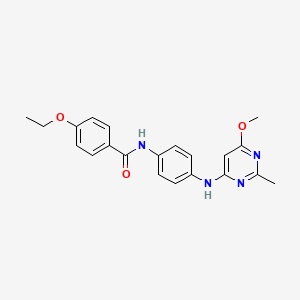

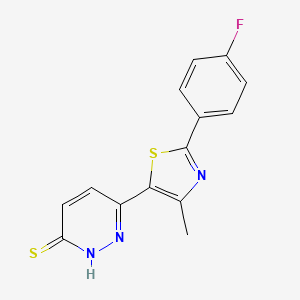

![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)

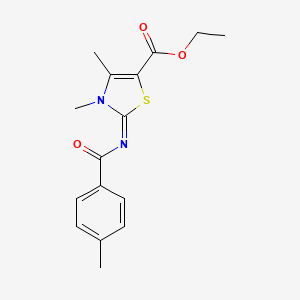

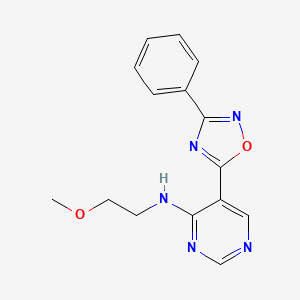

![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)

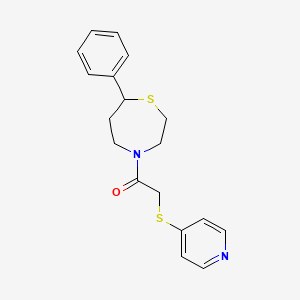

![{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2553389.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2553390.png)

![N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2553391.png)

![6-(2-Methoxyphenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2553399.png)